molecular formula C6H12F2N2O3S B6310851 2-(N,N-Dimethylsulfamoyl)-2,2-difluoro-N,N-dimethylacetamide CAS No. 2088941-96-0

2-(N,N-Dimethylsulfamoyl)-2,2-difluoro-N,N-dimethylacetamide

Cat. No. B6310851
CAS RN: 2088941-96-0
M. Wt: 230.24 g/mol
InChI Key: WLHIHKNNIGGGND-UHFFFAOYSA-N
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Description

2-(N,N-Dimethylsulfamoyl)-2,2-difluoro-N,N-dimethylacetamide (DMSDFA) is a novel synthetic compound with a wide range of applications in scientific research. It is a colorless and odorless compound that is highly soluble in water and organic solvents. DMSDFA is a versatile compound that can be used in a variety of research applications, including biochemical and physiological studies. It has been used in a variety of laboratory experiments, including those involving enzyme inhibition, biodegradation, and protein-ligand binding studies.

Scientific Research Applications

2-(N,N-Dimethylsulfamoyl)-2,2-difluoro-N,N-dimethylacetamide has a wide range of applications in scientific research. It has been used as an enzyme inhibitor in biodegradation studies, as well as a ligand in protein-ligand binding studies. It has also been used in biochemical studies to study the effects of various compounds on cellular processes. Additionally, it has been used in physiological studies to study the effects of various compounds on the body.

Mechanism of Action

The mechanism of action of 2-(N,N-Dimethylsulfamoyl)-2,2-difluoro-N,N-dimethylacetamide is not fully understood. However, it is believed that it acts as an inhibitor of enzymes involved in biodegradation, as well as a ligand in protein-ligand binding studies. Additionally, it is believed to interact with cellular processes in biochemical studies.
Biochemical and Physiological Effects
The effects of 2-(N,N-Dimethylsulfamoyl)-2,2-difluoro-N,N-dimethylacetamide on biochemical and physiological processes are not yet fully understood. However, it is believed to inhibit enzymes involved in biodegradation and interact with cellular processes in biochemical studies. Additionally, it is believed to interact with the body in physiological studies, though the exact effects are not yet known.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(N,N-Dimethylsulfamoyl)-2,2-difluoro-N,N-dimethylacetamide in laboratory experiments include its high solubility in both water and organic solvents, its versatility in a variety of research applications, and its ability to act as an enzyme inhibitor and ligand in various studies. Additionally, it has a low toxicity profile and is relatively inexpensive to synthesize.
However, there are some limitations to using 2-(N,N-Dimethylsulfamoyl)-2,2-difluoro-N,N-dimethylacetamide in laboratory experiments. For example, its mechanism of action is not yet fully understood, and its effects on biochemical and physiological processes are not yet known. Additionally, it is not yet known how it will interact with other compounds in laboratory experiments.

Future Directions

The potential future directions for 2-(N,N-Dimethylsulfamoyl)-2,2-difluoro-N,N-dimethylacetamide include further research into its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research could be done to determine how it will interact with other compounds in laboratory experiments. Additionally, further research could be done to determine its potential applications in drug development and medical treatments. Finally, further research could be done to determine its potential applications in industrial and agricultural processes.

Synthesis Methods

2-(N,N-Dimethylsulfamoyl)-2,2-difluoro-N,N-dimethylacetamide can be synthesized in a variety of ways, including via a reaction between dimethylsulfamoyl chloride and 2,2-difluoro-N,N-dimethylacetamide. This reaction can be catalyzed by a base, such as sodium hydroxide, or a Lewis acid, such as zinc chloride. The reaction yields a colorless and odorless product that is soluble in both water and organic solvents.

properties

IUPAC Name

2-(dimethylsulfamoyl)-2,2-difluoro-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F2N2O3S/c1-9(2)5(11)6(7,8)14(12,13)10(3)4/h1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHIHKNNIGGGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(F)(F)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(N,N-Dimethylsulfamoyl)-2,2-difluoro-N,N-dimethylacetamide

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